molecular formula C19H23N3O2 B5752328 1-(3-methylbenzyl)-4-(3-nitrobenzyl)piperazine

1-(3-methylbenzyl)-4-(3-nitrobenzyl)piperazine

Cat. No.: B5752328
M. Wt: 325.4 g/mol
InChI Key: AIZNCYQISULHBX-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-4-(3-nitrobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 1-(3-methylbenzyl)-4-(3-nitrobenzyl)piperazine is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells. It may also act as a modulator of the immune system.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and modulate the immune system. It has also been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-methylbenzyl)-4-(3-nitrobenzyl)piperazine in lab experiments is its wide range of pharmacological properties. It can be used to study the effects of different drugs on cancer cells and microorganisms. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 1-(3-methylbenzyl)-4-(3-nitrobenzyl)piperazine. One area of research could focus on its potential as a drug delivery system. Another area of research could focus on its potential as a modulator of the immune system. Additionally, further studies could be conducted to better understand its mechanism of action and to improve its solubility in water.

Synthesis Methods

The synthesis of 1-(3-methylbenzyl)-4-(3-nitrobenzyl)piperazine involves the reaction of 3-nitrobenzyl chloride and 3-methylbenzylamine in the presence of a base. The reaction takes place in anhydrous conditions and is carried out at a temperature of around 60°C. The yield of the reaction is typically around 60-70%.

Scientific Research Applications

1-(3-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a variety of pharmacological properties, including antifungal, antibacterial, and antitumor activities. It has also been studied for its potential as a drug delivery system.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-16-4-2-5-17(12-16)14-20-8-10-21(11-9-20)15-18-6-3-7-19(13-18)22(23)24/h2-7,12-13H,8-11,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZNCYQISULHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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